molecular formula C10H13ClIN3O B2712017 (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine CAS No. 1009628-22-1

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine

Cat. No. B2712017
CAS RN: 1009628-22-1
M. Wt: 353.59
InChI Key: XCOOZBOFPOZBFU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to play a crucial role in the immune system, and its inhibition has been shown to have potential therapeutic benefits in various diseases.

Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

Research in heterocyclic chemistry, particularly involving pyrimidine derivatives, has been a focus due to their potential applications in pharmaceuticals and material science. For example, studies have synthesized and characterized various pyrimidine derivatives, examining their properties and reactivities for potential applications in drug development and as intermediates in organic synthesis (Schmidt et al., 1997; Xiao-Bao Chen & De-Qing Shi, 2008). These studies contribute to the understanding of how specific substitutions on the pyrimidine ring, such as chloro and iodo groups, influence the chemical behavior of these compounds.

Antimicrobial and Antifungal Applications

Certain pyrimidine derivatives have been investigated for their biological activities, including antimicrobial and antifungal properties. Research into the synthesis of pyrimidinones and oxazinones fused with thiophene rings using chloro-substituted pyridines as starting materials has shown that these compounds possess significant antibacterial and antifungal activities, comparable to known antibiotics (A. Hossan et al., 2012). These findings suggest that pyrimidine derivatives, particularly those with specific halogen substitutions, could be valuable in the development of new antimicrobial agents.

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, pyrimidine derivatives have been explored for their ability to form specific molecular structures and interactions. Studies have focused on the synthesis of stable betainic pyrimidinaminides and their potential in forming self-complementary molecular structures, which are of interest for developing new materials with specific electronic and optical properties (A. Schmidt, 2002). These investigations into the supramolecular aspects of pyrimidine derivatives highlight their versatility and potential applications in advanced material design.

properties

IUPAC Name

(3S)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOOZBOFPOZBFU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC(=C2)CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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